![molecular formula C20H15ClN2O3S2 B2488556 4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide CAS No. 670272-59-0](/img/structure/B2488556.png)
4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide
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Description
Synthesis Analysis
Sulfonamide derivatives are synthesized through various chemical reactions, often involving the condensation of sulfonyl chlorides with amines or through the reaction of sulfonamides with aldehydes to produce substituted chalcone derivatives. For instance, the synthesis of related sulfonamide compounds involves reactions with 4-chloroaniline, 1-(4-hydroxyphenyl)-ethanone, and subsequent condensation processes (Patel, Nimavat, Vyas, & Patel, 2011).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using X-ray crystallography, revealing details such as bond lengths, angles, and the overall geometry of the molecules. These studies help in understanding the planarity, stereochemistry, and intramolecular interactions within the compounds, which are crucial for their biological activity and chemical properties. For example, the crystal structure of tetrazole derivatives shows how the tetrazole rings maintain planarity and how sulfonamide groups participate in intermolecular hydrogen bonding (Al-Hourani et al., 2015).
Scientific Research Applications
Antitumor Activity
A study highlighted the synthesis and in vitro antitumor activity of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives. These compounds showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, demonstrating the potential of sulfonamide derivatives in cancer therapy (Sławiński & Brzozowski, 2006).
Photochemical Properties
Another research focused on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds were characterized for their spectroscopic, photophysical, and photochemical properties, indicating their significant potential as photosensitizers for photodynamic therapy in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anti-HIV Activity
Research on benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety demonstrated their synthesis and evaluation for antimicrobial and anti-HIV activities. This study contributes to the development of new therapeutics against infectious diseases (Iqbal et al., 2006).
Anticancer and ADMET Studies
A series of benzenesulfonamide derivatives were prepared and evaluated for their anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines. In addition to demonstrating significant anticancer activity, the study also conducted ADMET studies to examine the pharmacokinetic properties of these compounds (Karakuş et al., 2018).
Environmental Presence and Human Exposure Assessment
The occurrence of benzothiazole, benzotriazole, and benzenesulfonamide derivatives in outdoor air particulate matter samples was investigated, highlighting their widespread environmental presence and potential human exposure. This study emphasizes the environmental impact of these chemicals and the need for monitoring and regulatory measures (Maceira, Marcé, & Borrull, 2018).
properties
IUPAC Name |
4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3S2/c1-13-22-18-12-14(6-11-20(18)27-13)23-28(24,25)16-9-7-15(8-10-16)26-19-5-3-2-4-17(19)21/h2-12,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFNAUNHXQIJQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenoxy)-N-(2-methyl-1,3-benzothiazol-5-yl)benzenesulfonamide |
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